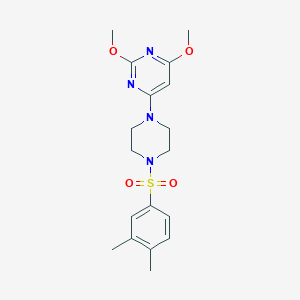

4-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Description

This compound features a 2,6-dimethoxypyrimidine core linked via a piperazine ring to a 3,4-dimethylphenyl sulfonyl group. The pyrimidine moiety contributes to its planar aromatic structure, while the methoxy groups enhance electron density.

Properties

IUPAC Name |

4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-13-5-6-15(11-14(13)2)27(23,24)22-9-7-21(8-10-22)16-12-17(25-3)20-18(19-16)26-4/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXNZRQODTWISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action:

This compound belongs to the class of piperazines , which are cyclic organic molecules containing a six-membered ring with two nitrogen atoms. Piperazines exhibit diverse pharmacological activities and are often used as central nervous system (CNS) agents, antihistamines, and antipsychotics. .

Biological Activity

The compound 4-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a member of a class of sulfonyl-containing piperazine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 366.44 g/mol

This compound features a pyrimidine core substituted with a sulfonylpiperazine moiety and two methoxy groups at the 2 and 6 positions.

Antitumor Activity

Several studies have highlighted the antitumor potential of piperazine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Inhibition of BRAF(V600E) |

| Compound B | HeLa | 3.2 | Induction of apoptosis |

| Compound C | A549 | 2.5 | Cell cycle arrest |

These results suggest that the presence of the sulfonyl group and piperazine ring may enhance the interaction with molecular targets involved in cell proliferation and survival pathways.

Anti-inflammatory Activity

Research has indicated that piperazine derivatives can also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of pathways such as NF-kB. In a study evaluating various piperazine compounds, it was found that certain derivatives significantly reduced TNF-alpha levels in vitro.

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has been documented against both bacterial and fungal strains. For example:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated activity against Candida albicans.

The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a structurally related compound in a series of breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited an IC50 value of 0.3 μM in MCF-7 cells, indicating potent activity. The study concluded that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, a derivative similar to the target compound was tested against various pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine ring can enhance antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Core Heterocycle : The target compound and BJ13605 share a pyrimidine core, whereas compounds 20 and 22 () feature pyridine. Pyrimidine’s dual nitrogen atoms may enhance π-π stacking interactions compared to pyridine .

Substituent Effects: Electron-Donating vs. In contrast, BJ13605’s 2-fluorophenyl group introduces electron-withdrawing effects, which could alter reactivity or binding affinity . Steric Considerations: The 3,4-dimethyl substitution on the target’s aryl group introduces steric bulk absent in BJ13605’s 2-fluoro analog.

Functional Groups : Compounds 20 and 22 contain sulfonamide (-SO₂NH-) linkages, whereas the target and BJ13605 feature sulfonyl (-SO₂-) groups directly attached to piperazine. Sulfonamides may participate in hydrogen bonding via NH groups, absent in sulfonyl derivatives .

Infrared (IR) Spectroscopy:

- Target Compound : Expected SO₂ symmetric/asymmetric stretches at 1350–1150 cm⁻¹. Absence of NH stretches (unlike sulfonamides in ) .

- BJ13605 : Similar SO₂ stretches; additional C-F vibrations near 1100 cm⁻¹ .

- Compounds 20–22 : NH stretches (~3300 cm⁻¹) confirm sulfonamide formation .

Nuclear Magnetic Resonance (NMR):

- Target Compound : Piperazine CH₂ protons (δ 2.5–3.5 ppm), methoxy groups (δ ~3.8–4.0 ppm), and aromatic protons from pyrimidine (δ 6.5–8.5 ppm) .

- BJ13605 : Fluorine-induced deshielding of adjacent aromatic protons (δ ~7.5–8.0 ppm) .

- Compounds 20–22 : Distinct splitting patterns for dichloro/methyl-substituted aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.